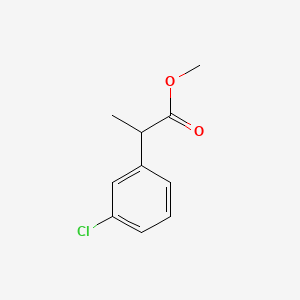

Methyl 2-(3-chlorophenyl)propanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- It belongs to the class of compounds known as esters , which are formed by the reaction of an alcohol with an acid.

- The compound has a methyl group (CH₃) attached to the carbon adjacent to the carbonyl group (C=O), and a 3-chlorophenyl group attached to another carbon in the ester moiety.

Methyl 2-(3-chlorophenyl)propanoate: is an organic compound with the chemical formula .

准备方法

- One synthetic route for preparing Methyl 2-(3-chlorophenyl)propanoate involves starting with Methyl 3-(2-bromophenyl)propanoate (5a). Thionyl chloride is added dropwise to a solution of acid 10a in methanol, followed by refluxing for 1 hour .

- Other methods may exist, but this is one example of how this compound can be synthesized.

化学反应分析

- As an ester, Methyl 2-(3-chlorophenyl)propanoate can undergo various reactions:

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group (C=O) can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ion, alkoxides).

- Common reagents and conditions used in these reactions would include strong acids or bases, reducing agents, and nucleophiles.

科学研究应用

Pharmaceutical Research

Methyl 2-(3-chlorophenyl)propanoate is primarily utilized in the development of pharmaceuticals due to its potential biological activities. The compound has been investigated for its interactions with various biological targets, which can lead to the discovery of new therapeutic agents. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, including HeLa cells. For instance, certain synthesized derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

- Enzyme Inhibition : this compound and its derivatives have been studied as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. These compounds can modify histone acetylation status, leading to altered gene expression and potential therapeutic benefits .

Medicinal Chemistry

The high solubility of this compound in various solvents makes it suitable for medicinal chemistry applications. It serves as a building block for synthesizing more complex molecules with enhanced pharmacological properties. The compound's structural modifications allow for the exploration of new derivatives that may exhibit improved efficacy or reduced side effects.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the production of high-purity compounds. This process is crucial for ensuring the reliability of biological testing and therapeutic applications. Key synthetic routes include:

- Transesterification Reactions : These reactions are essential for modifying the compound's ester functionality, allowing chemists to create derivatives with tailored properties for specific applications.

- C-C Coupling Reactions : The application of C-C coupling methods in the synthesis of this compound derivatives facilitates the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies highlight the compound's potential in drug development:

- Anticancer Studies : A series of this compound derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that some compounds exhibited superior activity compared to established drugs, suggesting their potential as new anticancer agents .

- Biological Interaction Studies : Investigations into the binding affinity of this compound with specific receptors have provided insights into its pharmacodynamics. Understanding these interactions is crucial for optimizing drug design and therapeutic strategies.

作用机制

- The exact mechanism by which Methyl 2-(3-chlorophenyl)propanoate exerts its effects would depend on its specific interactions with biological targets.

- Further research would be needed to understand its molecular targets and pathways involved.

相似化合物的比较

- While I couldn’t find direct comparisons for this specific compound, it belongs to a class of esters.

- Similar compounds might include other esters with different substituents on the phenyl ring or variations in the alkyl chain length.

Please note that additional research beyond what’s provided here may yield more detailed information on this compound’s properties and applications

生物活性

Methyl 2-(3-chlorophenyl)propanoate is an ester compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant case studies that highlight its efficacy against different biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl alcohol with propanoic acid using standard esterification techniques. A notable method reported yields the compound in high purity and yield (93%) through a reaction in trimethyl orthoformate at room temperature for 4 hours .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of synthesized compounds based on this structure were tested for their effects on human cancer cell lines. The results indicated that certain derivatives showed promising inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit selective activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure were tested against N. meningitidis and H. influenzae, demonstrating moderate antibacterial activity .

The mechanism underlying the biological activity of this compound is believed to involve interactions with specific cellular targets. Molecular docking studies suggest that these compounds may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation and survival .

Case Study 1: Anticancer Efficacy

A study conducted on a series of methyl esters, including this compound derivatives, revealed their potential as HDAC inhibitors. The study found that these compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo models .

Case Study 2: Antimicrobial Screening

In another investigation, a derivative of this compound was tested for its ability to combat Chlamydia trachomatis. The results indicated a significant reduction in chlamydial inclusions in treated cells compared to controls, showcasing the compound's potential as a therapeutic agent against bacterial infections .

属性

IUPAC Name |

methyl 2-(3-chlorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFQGADNSHPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695884 |

Source

|

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103040-42-2 |

Source

|

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。